2-Fluoro-4-(pentafluorosulfur)benzyl bromide
CAS No.: 1240257-17-3
Cat. No.: VC2708063
Molecular Formula: C7H5BrF6S
Molecular Weight: 315.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1240257-17-3 |
|---|---|
| Molecular Formula | C7H5BrF6S |
| Molecular Weight | 315.08 g/mol |
| IUPAC Name | [4-(bromomethyl)-3-fluorophenyl]-pentafluoro-λ6-sulfane |
| Standard InChI | InChI=1S/C7H5BrF6S/c8-4-5-1-2-6(3-7(5)9)15(10,11,12,13)14/h1-3H,4H2 |
| Standard InChI Key | VZMCPUASCXQNFE-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1S(F)(F)(F)(F)F)F)CBr |
| Canonical SMILES | C1=CC(=C(C=C1S(F)(F)(F)(F)F)F)CBr |
Introduction
Chemical Characteristics
Molecular Structure and Electronic Properties
2-Fluoro-4-(pentafluorosulfur)benzyl bromide possesses a benzene ring core with three key functional groups strategically positioned to create unique electronic distributions. The fluorine atom at the 2-position contributes significant electronegativity to the ortho position of the ring, while the pentafluorosulfur group at the 4-position introduces an exceptionally strong electron-withdrawing effect that influences the entire π-electron system of the aromatic ring. This combination of electronegative substituents creates a molecule with highly polarized bonds and distinctive reactivity patterns.
The pentafluorosulfur group represents one of the strongest electron-withdrawing substituents known in organic chemistry, exceeding even the powerful trifluoromethyl group in terms of its electronic influence. This group creates a substantial electron-deficient region within the molecule, which influences both the physical properties and chemical behavior of the compound. The brominated methyl group provides an additional reactive site with good leaving group characteristics, making this position particularly susceptible to nucleophilic attack in appropriate reaction conditions.
Chemical Reactivity Profile
The pentafluorosulfur group remains relatively stable under most reaction conditions, persisting through various chemical transformations and thus serving as a persistent electronic modifier within derivative compounds. This stability contributes to the compound's utility in creating stable derivatives for analytical applications. The fluorine atom at the 2-position further modifies the electronic distribution within the molecule, potentially influencing reaction regioselectivity and rates.
Applications in Research
Analytical Chemistry Applications
In analytical chemistry, 2-Fluoro-4-(pentafluorosulfur)benzyl bromide serves as a valuable derivatizing agent, particularly for compounds containing nucleophilic functional groups. The reactive benzyl bromide moiety allows for facile attachment to analytes through nucleophilic substitution reactions, while the fluorinated aromatic system with the pentafluorosulfur group provides distinctive electronic properties that can enhance detection sensitivity in various analytical techniques.
One notable application involves the derivatization of F2-isoprostanes, which are important biomarkers of oxidative stress in biological systems. The derivatization process using 2-Fluoro-4-(pentafluorosulfur)benzyl bromide enhances the detectability of these biomarkers in complex biological matrices, allowing for more reliable quantification in research and diagnostic applications. This application demonstrates the compound's value in enhancing analytical sensitivity for compounds that might otherwise be challenging to detect with sufficient accuracy.
Environmental Science Utility
In environmental science, fluorinated derivatizing agents like 2-Fluoro-4-(pentafluorosulfur)benzyl bromide can facilitate the detection and quantification of trace environmental contaminants. The distinctive electronic properties of the pentafluorosulfur group can enhance detection sensitivity in mass spectrometry and other analytical techniques, allowing for improved monitoring of environmental pollutants at low concentrations.
The compound's utility in environmental analysis extends to applications where enhanced sensitivity for specific analyte classes is required. By converting analytes to derivatives containing the pentafluorosulfur group, researchers can achieve improved detection limits and analytical specificity, particularly in complex environmental matrices where interference from other compounds might otherwise compromise analytical accuracy.
| Safety Parameter | Description |
|---|---|
| UN Number | 3265 |
| Hazard Class | Corrosive |
| Hazard Statements | H314 (Causes severe skin burns and eye damage) |
| Required PPE | Chemical-resistant gloves, laboratory coat, eye protection |
| Storage Requirements | Moisture-free environment, inert atmosphere recommended |
| Incompatibilities | Strong nucleophiles, strong oxidizing agents, water |
| Emergency Procedures | In case of skin contact: Remove contaminated clothing immediately and wash with water and soap |
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